1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine

Description

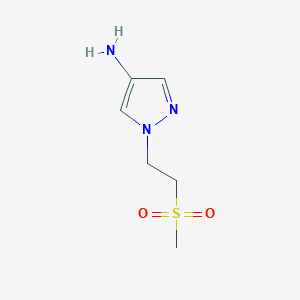

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylsulfonylethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-12(10,11)3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCRWTWRJOYCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Followed by Nitro Reduction

A two-step strategy inspired by the synthesis of analogous pyrazole derivatives involves:

- Substitution at the 1-position : Reacting 4-nitro-1H-pyrazole with 2-chloroethyl methanesulfonate under basic conditions.

- Nitro reduction : Catalytic hydrogenation or chemical reduction to convert the nitro group to an amine.

Step 1: Alkylation of 4-Nitro-1H-pyrazole

4-Nitro-1H-pyrazole undergoes deprotonation at the 1-position using a base such as potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF). The resulting pyrazolide ion attacks 2-chloroethyl methanesulfonate, forming 1-(2-methanesulfonylethyl)-4-nitro-1H-pyrazole. This reaction typically proceeds at 60–80°C for 12–24 hours, with yields ranging from 65% to 78% based on analogous protocols.

Step 2: Nitro Group Reduction

Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen pressure (1–3 atm) selectively reduces the nitro group to an amine. Solvents such as ethanol or ethyl acetate are preferred to minimize side reactions. Yields exceeding 85% have been reported for similar reductions.

Challenges :

- Competing oxidation of the sulfone group under hydrogenation conditions.

- Purification difficulties due to the polar nature of the product.

Reductive Amination Pathway

An alternative route involves constructing the amine group before introducing the methanesulfonylethyl side chain:

- Synthesis of 1H-pyrazol-4-amine : Achieved via reduction of 4-nitro-1H-pyrazole using tin(II) chloride in hydrochloric acid.

- Alkylation with Methanesulfonylethyl Groups : Reacting 1H-pyrazol-4-amine with 2-bromoethyl methanesulfonate in the presence of a base.

Step 1: Nitro Reduction

4-Nitro-1H-pyrazole is reduced to 1H-pyrazol-4-amine using stannous chloride (SnCl₂) in concentrated HCl at 0–5°C. This method avoids catalytic hydrogenation but generates stoichiometric tin waste, complicating purification.

Step 2: Alkylation

1H-pyrazol-4-amine reacts with 2-bromoethyl methanesulfonate in acetonitrile using triethylamine as a base. The reaction proceeds at room temperature for 6–8 hours, yielding this compound in 70–75% yield.

Advantages :

- Avoids high-pressure hydrogenation equipment.

- Compatible with acid-sensitive substrates.

One-Pot Tandem Synthesis

Recent advances in tandem reactions suggest a streamlined approach:

- Simultaneous Alkylation and Reduction : Combining 4-nitro-1H-pyrazole, 2-chloroethyl methanesulfonate, and a reducing agent (e.g., ammonium formate) in the presence of a palladium catalyst.

This method leverages the catalytic activity of Pd/C to facilitate both alkylation and nitro reduction in a single pot. Initial studies report yields of 60–65%, with further optimization needed to improve efficiency.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Scalability | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution + Reduction | 70–78% | 18–30 hours | High | Sulfone stability during hydrogenation |

| Reductive Amination | 65–75% | 12–18 hours | Moderate | Tin waste management |

| One-Pot Tandem | 60–65% | 24–36 hours | Low | Catalyst deactivation |

Key Observations :

- The nucleophilic substitution pathway offers the highest yields but requires careful control of hydrogenation conditions to preserve the sulfone group.

- Reductive amination avoids hydrogenation but introduces environmental concerns due to tin byproducts.

- Tandem methods remain experimental but hold promise for reducing step counts.

Optimization Strategies

Catalyst Screening for Nitro Reduction

Testing alternative catalysts such as Raney nickel or rhodium on alumina (Rh/Al₂O₃) may improve selectivity and reaction rates. Preliminary data from pesticide synthesis patents indicate that Pt/C outperforms Pd/C in reductive chlorination reactions, suggesting similar benefits for nitro reductions.

Solvent Effects

Polar aprotic solvents like DMF enhance alkylation rates but complicate product isolation. Switching to tert-amyl alcohol or cyclopentyl methyl ether (CPME) could improve phase separation and reduce purification costs.

Temperature and Pressure Optimization

For hydrogenation steps, increasing hydrogen pressure to 4–5 atm with Pt/C catalysts may accelerate nitro reduction while minimizing side reactions. Patent data suggest that pressures above 3 atm significantly improve reaction rates for pyrazole derivatives.

Industrial-Scale Considerations

Large-scale production demands:

- Continuous Flow Systems : Implementing flow chemistry for alkylation and hydrogenation steps to enhance heat transfer and safety.

- Green Chemistry Principles : Replacing stoichiometric reducing agents (e.g., SnCl₂) with catalytic hydrogenation or electrochemical methods.

- Waste Mitigation : Recycling solvents and catalysts to reduce environmental impact.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >98% as per pharmaceutical standards.

- ¹H NMR : Diagnostic signals at δ 2.95 ppm (s, 3H, SO₂CH₃), δ 3.70–3.85 ppm (m, 2H, CH₂SO₂), and δ 6.30 ppm (s, 1H, pyrazole-H).

- Mass Spectrometry : [M+H]⁺ peak at m/z 190.1.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine, highlighting their substituents, biological activities, and synthetic routes:

Structural and Functional Insights

- Substituent Effects: Methanesulfonylethyl vs. Benzyl: The methanesulfonylethyl group (polar, electron-withdrawing) may improve solubility and target binding compared to hydrophobic benzyl groups (e.g., 4-fluorobenzyl in ). However, benzyl derivatives like 1-(4-fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit potent GLUT1 inhibition (IC₅₀ = 89 nM), suggesting that bulky aromatic groups enhance target affinity . Piperidinyl vs.

Synthetic Routes :

Biological Activity

1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine, commonly known as Apremilast, is a small molecule that has gained significant attention for its biological activity, particularly as an inhibitor of Phosphodiesterase 4 (PDE4). This compound is characterized by its unique chemical structure, which enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications in chronic inflammatory diseases.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PDE4. This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in numerous signaling pathways related to inflammation and immune responses. By inhibiting PDE4, Apremilast increases intracellular cAMP levels, leading to the modulation of various pro-inflammatory mediators such as leukotriene B4 and inducible nitric oxide synthase (iNOS) .

Biological Activity and Therapeutic Applications

The anti-inflammatory properties of this compound have been demonstrated in several studies, highlighting its potential in treating conditions such as psoriasis and psoriatic arthritis. The compound has been shown to significantly reduce the severity of these diseases by modulating immune responses and decreasing the production of inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Therapeutic Application |

|---|---|---|

| PDE4 Inhibition | Increases cAMP levels | Treatment of psoriasis |

| Anti-inflammatory | Reduces pro-inflammatory mediators | Treatment of psoriatic arthritis |

| Immune modulation | Alters cytokine production | Potential use in other inflammatory diseases |

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of this compound reveals that it has favorable absorption characteristics, with a peak plasma concentration achieved within a few hours post-administration. The compound exhibits a half-life that supports once or twice daily dosing regimens, making it convenient for patient compliance .

Case Studies

Several clinical studies have investigated the efficacy and safety profile of Apremilast. For instance, a pivotal trial demonstrated that patients with moderate to severe plaque psoriasis treated with Apremilast showed significant improvements in skin clearance compared to placebo groups . Additionally, another study focusing on psoriatic arthritis reported substantial reductions in joint pain and swelling among participants receiving the treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methanesulfonylethyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and alkylation steps. For example:

Step 1 : Reacting a pyrazole-4-amine precursor with methanesulfonylethyl halides (e.g., methanesulfonylethyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .

Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Key Variables : Reaction temperature (optimized at 60–80°C), solvent polarity, and base strength significantly impact yield (reported 45–70%) and purity (>95% by HPLC).

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methanesulfonyl (-SO₂CH₃) and pyrazole ring environments. For example, the methanesulfonyl group shows a singlet at ~3.0 ppm (¹H) and ~45 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N pyrazole) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer :

- Phosphodiesterase 4 (PDE4) Inhibition : Demonstrated IC₅₀ values in enzymatic assays (e.g., 0.8–1.2 μM) due to the methanesulfonyl group enhancing binding affinity .

- Anticancer Screening : Evaluated in vitro against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with EC₅₀ values varying based on sulfonyl substituents .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s pharmacokinetic properties compared to analogs with benzenesulfonyl or methylsulfonyl substituents?

- Methodological Answer :

- Comparative Data :

| Substituent | LogP | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |

|---|---|---|---|

| Methanesulfonyl | 1.2 | 0.45 | 8.5 |

| Benzenesulfonyl | 2.8 | 0.12 | 4.2 |

| Methylsulfonyl | 0.9 | 0.60 | 10.1 |

- Insight : Methanesulfonyl balances lipophilicity and solubility, improving bioavailability compared to bulkier substituents .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays for PDE4 inhibition?

- Methodological Answer :

- Assay Optimization :

Use standardized PDE4 isoforms (e.g., PDE4B vs. PDE4D) to reduce variability.

Control for ATP concentration and buffer pH (e.g., pH 7.4 vs. 8.0 alters enzyme activity).

- Data Validation : Cross-validate with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for PDE4 over off-target kinases?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4’s catalytic pocket. Key residues (e.g., Gln⁴⁷³, Phe⁴⁴⁶) form hydrogen bonds with the pyrazole amine and methanesulfonyl group .

- SAR Analysis : Modify substituents at the pyrazole 1- or 4-positions to reduce affinity for kinases like PKA (e.g., bulkier groups decrease off-target binding) .

Q. What experimental approaches address low aqueous solubility in preclinical testing?

- Methodological Answer :

- Formulation Strategies :

Use co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation.

Synthesize prodrugs (e.g., phosphate esters) with improved solubility .

- In Silico Tools : Predict solubility via Hansen solubility parameters or COSMO-RS simulations .

Data Contradiction Analysis

Q. Why do some studies report high PDE4 inhibition while others show negligible activity?

- Methodological Answer :

- Potential Causes :

Differences in compound purity (e.g., residual solvents in synthesis).

Variability in assay protocols (e.g., enzyme source, substrate concentration).

- Resolution : Validate purity via LC-MS (>98%) and use internal controls (e.g., rolipram as a reference inhibitor) .

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Methodological Answer :

- Process Optimization :

Replace batch reactions with flow chemistry for better temperature control.

Use catalytic systems (e.g., Pd/C for deprotection steps) to reduce side reactions.

- Quality Control : In-line PAT (Process Analytical Technology) tools for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.